molecular formula C12H17N3O2 B11875566 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine

2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11875566
M. Wt: 235.28 g/mol
InChI Key: ZZIZJHQTXKCMML-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3-diaminopyridine with various aldehydes or ketones under acidic or basic conditions. One common method includes the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors such as 2-chloro-3-nitropyridine. The process includes nucleophilic substitution, reduction, and cyclization steps to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
  • 2-Methylimidazo[4,5-b]pyridine

Comparison: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to its diethoxymethyl group, which imparts distinct chemical properties and biological activities. Compared to other imidazo[4,5-b]pyridine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications .

Properties

IUPAC Name

2-(diethoxymethyl)-1-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-4-16-12(17-5-2)11-14-10-9(15(11)3)7-6-8-13-10/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZJHQTXKCMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=C(N1C)C=CC=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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